molecular formula C25H16BrN3O2 B11681521 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide

5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide

Katalognummer: B11681521
Molekulargewicht: 470.3 g/mol
InChI-Schlüssel: KTOONWFRTUBYKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a bromine atom, a furan ring, and a quinazoline moiety, making it a unique and versatile molecule in the field of medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with various reagents to form the quinazoline ring . The furan ring is then introduced through a series of reactions, including bromination and coupling reactions . The final step involves the formation of the carboxamide group, which is achieved through the reaction of the intermediate compound with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C25H16BrN3O2

Molekulargewicht

470.3 g/mol

IUPAC-Name

5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H16BrN3O2/c26-22-15-14-21(31-22)25(30)27-18-12-10-17(11-13-18)24-28-20-9-5-4-8-19(20)23(29-24)16-6-2-1-3-7-16/h1-15H,(H,27,30)

InChI-Schlüssel

KTOONWFRTUBYKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.